N'-Nitrosonornicotine

Vue d'ensemble

Description

N-Nitrosonornicotine (NNN) is a chemical compound found in tobacco products that has been studied for its potential use in laboratory experiments.

Applications De Recherche Scientifique

Études sur la cancérogénicité et la mutagénicité

La NNN est une nitrosamine spécifique au tabac qui a été classée comme « cancérogène pour l’homme » par le Centre international de recherche sur le cancer. On sait qu’elle induit des tumeurs chez divers modèles animaux de laboratoire . La recherche sur la cancérogénicité et la mutagénicité de la NNN contribue à la compréhension des mécanismes d’induction du cancer par les produits du tabac et au développement de stratégies de prévention du cancer.

Recherche sur l’activation métabolique

Les études sur l’activation métabolique de la NNN sont cruciales pour comprendre son rôle dans la carcinogénèse. La NNN est principalement activée métaboliquement par les enzymes du cytochrome P450 par hydroxylation, ce qui conduit à la formation d’adduits à l’ADN . Cette recherche est importante pour le développement d’interventions visant à prévenir l’activation métabolique des cancérogènes.

Analyse de la formation d’adduits à l’ADN

La capacité de la NNN à former des adduits à l’ADN est un aspect clé de ses propriétés mutagènes et cancérogènes. La recherche dans ce domaine vise à identifier et à quantifier les différents types d’adduits à l’ADN formés par la NNN, ce qui est essentiel pour évaluer le risque de cancer associé à la consommation de tabac .

Mécanismes d’induction du cancer

La compréhension des mécanismes moléculaires par lesquels la NNN induit le cancer est un domaine d’étude majeur. La NNN peut induire des mutations délétères dans les oncogènes et les gènes suppresseurs de tumeurs, contribuant à l’initiation de la tumeur. De plus, sa liaison aux récepteurs nicotiniques de l’acétylcholine favorise la croissance tumorale . Cette recherche aide au développement de thérapies ciblées contre le cancer.

Importance environnementale et biologique

La NNN est exclusivement présente dans les produits du tabac ou les environnements contaminés par la fumée de tabac. La recherche dans ce domaine examine l’importance environnementale et biologique de la NNN, notamment son abondance dans les produits du tabac et son impact sur la santé publique .

Mécanismes de défense contre les nitrosamines

L’investigation des mécanismes de défense de l’organisme contre la NNN et les autres nitrosamines est essentielle pour comprendre comment se protéger de leurs effets nocifs. Cela comprend l’étude des enzymes impliquées dans la détoxification de la NNN et des voies qui réparent les dommages à l’ADN qu’elle cause .

Mécanisme D'action

Target of Action

N’-Nitrosonornicotine (NNN) primarily targets DNA and the neuronal acetylcholine receptor . DNA is the genetic material in cells that carries instructions for the development, functioning, growth, and reproduction of cells . The neuronal acetylcholine receptor is a protein that responds to the neurotransmitter acetylcholine, playing a crucial role in transmitting signals in the nervous system .

Mode of Action

NNN is metabolized by the enzyme cytochrome P450, which adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring . This hydroxylation process appears more prevalent in humans at the 2’ position, while 5’-hydroxylation is more prevalent in non-primate animals . Upon hydroxylation, the 5-membered ring opens up, allowing NNN to bind to the base of one of the nucleotides .

Biochemical Pathways

The metabolic activation of NNN is primarily initiated by cytochrome P450 enzymes via 2’-hydroxylation or 5’-hydroxylation . Subsequently, the hydroxylating intermediates undergo spontaneous decomposition to generate diazohydroxides, which can be further converted to alkyldiazonium ions. These ions then attack DNA to form various DNA damages, such as pyridyloxobutyl (POB)-DNA adducts and pyridyl-N-pyrrolidinyl (py-py)-DNA adducts .

Pharmacokinetics

NNN is rapidly metabolized to 4-hydroxy-4-(3-pyridyl)butyric acid, whereas the formation of norcotinine and 3’-hydroxynorcotinine are somewhat delayed . The two major metabolites in serum are 4-hydroxy-4-(3-pyridyl)butyric acid and norcotinine . These findings demonstrate substantial differences between NNN metabolism in rodents and non-rodent animals .

Result of Action

NNN induces deleterious mutations in oncogenes and tumor suppression genes by forming DNA adducts . The binding of NNN to the nicotinic acetylcholine receptor promotes tumor growth by enhancing and deregulating cell proliferation, survival, migration, and invasion, thereby creating a microenvironment for tumor growth .

Action Environment

NNN is produced during the curing, aging, processing, and smoking of tobacco . It is found in a variety of tobacco products including smokeless tobacco, cigarettes, and cigars . It is present in smoke from cigars and cigarettes, in the saliva of people who chew betel quid with tobacco, and in the saliva of oral-snuff and e-cigarette users . Environmental factors such as the presence of dietary or endogenous nitrates, and the acidic environment of the stomach in users of oral nicotine replacement therapies, can influence the production of NNN .

Safety and Hazards

Orientations Futures

Research on NNN is ongoing, with recent studies focusing on understanding the mechanisms of metabolism and DNA adduct formation by this carcinogen . The carcinogenicity and mechanisms of the metabolism and DNA interactions of NNN are being updated . The tobacco-specific N-nitrosamines NNK and NNN always occur together and exclusively in tobacco products or in environments contaminated by tobacco smoke . They have been classified as “carcinogenic to humans” by the International Agency for Research on Cancer .

Analyse Biochimique

Biochemical Properties

N’-Nitrosonornicotine is metabolized by an enzyme called cytochrome P450 . This enzyme adds a hydroxy group to either the 2’ or 5’ carbon on the 5-membered ring of the molecule .

Cellular Effects

N’-Nitrosonornicotine has been found to have significant effects on various types of cells. It is known to be a potent carcinogen, contributing to the development of cancerous cells . It is also known to increase cancer cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of N’-Nitrosonornicotine involves its metabolism by cytochrome P450 . Upon hydroxylation, the 5-membered ring of the molecule opens up, allowing N’-Nitrosonornicotine to bind to the base of one of the nucleotides .

Metabolic Pathways

N’-Nitrosonornicotine is involved in specific metabolic pathways. It is a derivative of nicotine that is produced during the curing of tobacco, in the burning of tobacco, and in the acidic conditions of the stomach . Nicotine is converted into nornicotine via an enzyme found in the tobacco plant called nicotine N-demethylase .

Transport and Distribution

It is known that it is produced during the curing and processing of tobacco, suggesting that it may be distributed within cells and tissues through the inhalation of tobacco smoke .

Propriétés

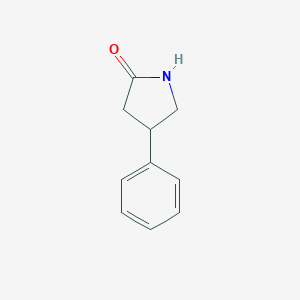

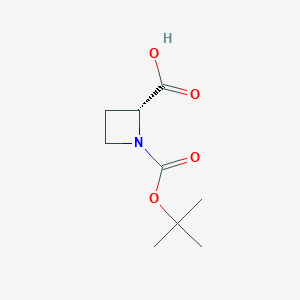

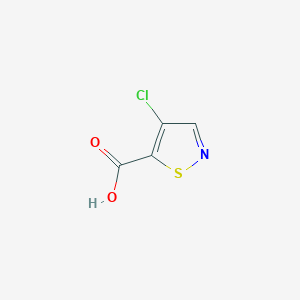

IUPAC Name |

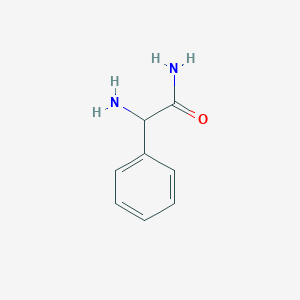

3-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860182 | |

| Record name | 3-(1-Nitrosopyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

80508-23-2, 84237-38-7, 16543-55-8 | |

| Record name | 3-(1-Nitroso-2-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80508-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080508232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-nitrosopyrrolidin-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-Nitrosonornicotine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 °C | |

| Record name | N'-nitrosonornicotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041940 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N'-Nitrosonornicotine exert its carcinogenic effects?

A1: this compound (NNN) itself is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This activation primarily occurs through cytochrome P450 (CYP) enzyme-catalyzed α-hydroxylation, primarily at the 2'- or 5'-carbon of the pyrrolidine ring. [, , , ] This process generates unstable intermediates that decompose into reactive species, including diazonium ions. These reactive species can then interact with DNA, forming DNA adducts, primarily at the N2 and O⁶ positions of guanine. [, , ] These DNA adducts can lead to mutations during DNA replication, ultimately contributing to the development of cancer. [, , ]

Q2: What are the primary target organs for this compound-induced carcinogenesis in rats?

A2: The primary target organs for this compound (NNN) induced carcinogenesis in rats are the esophagus and the nasal cavity. [, , , ] This tissue specificity is believed to be related to the presence of specific enzymes, particularly cytochrome P450 2A3, that efficiently metabolize NNN to its carcinogenic forms within these tissues.

Q3: Does the enantiomeric form of this compound influence its target organ specificity?

A3: Yes, research indicates that the enantiomeric form of this compound (NNN) can influence its metabolic activation and target organ specificity. Studies have shown that (S)-NNN, the predominant enantiomer found in tobacco products, is more extensively metabolized by 2'-hydroxylation in rat esophagus compared to (R)-NNN. This suggests that (S)-NNN might be more carcinogenic in the esophagus. Conversely, in the rat nasal cavity, cytochrome P450 2A3 demonstrates greater catalytic activity for 5'-hydroxylation of (S)-NNN and 2'-hydroxylation of (R)-NNN. This difference in metabolic preference could contribute to different adduct profiles and potentially influence the carcinogenicity of NNN enantiomers in a tissue-specific manner.

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound (NNN) is C10H13N3O, and its molecular weight is 191.23 g/mol.

Q5: How does the size of the cyclic nitrosamine ring influence the metabolic pathway and carcinogenicity, as observed in the comparison between this compound and N'-nitrosoanabasine?

A6: A study comparing this compound (NNN), containing a five-membered pyrrolidine ring, and N'-nitrosoanabasine (NAB), containing a six-membered piperidine ring, revealed distinct metabolic profiles. While NNN is primarily metabolized via 2'- and 5'-hydroxylation, NAB favors 6'-hydroxylation. This difference in regiospecificity significantly influences their carcinogenic potency, with NNN being more potent than NAB. The preference for 6'-hydroxylation in NAB, instead of 2'-hydroxylation, contributes to its weaker carcinogenic activity.

Q6: How is this compound metabolized and excreted in the body?

A7: Following administration, this compound (NNN) is rapidly absorbed and distributed throughout the body. [, ] The liver plays a primary role in its metabolism, primarily via cytochrome P450 enzymes. Major metabolic pathways include α-hydroxylation at the 2'- and 5'- positions of the pyrrolidine ring and N-oxidation of the pyridine ring. [, , , ] These metabolic reactions lead to the formation of various metabolites, including 4-hydroxy-4-(3-pyridyl)butyric acid, 4-oxo-4-(3-pyridyl)butyric acid, norcotinine, norcotinine-1N-oxide, and this compound-1-N-oxide. [, ] Urine is the primary route of excretion for NNN and its metabolites. [, , , ]

Q7: Are there species-specific differences in this compound metabolism?

A8: Yes, studies have identified significant species-specific variations in this compound (NNN) metabolism. Research comparing NNN metabolism in rats and patas monkeys showed that the patas monkey exhibited a higher tendency to metabolize NNN to norcotinine and its derivatives. This is in contrast to rats, where 5'-hydroxylation and pyridine-N-oxidation are the predominant pathways. [, ] These interspecies differences in NNN metabolism highlight the importance of considering metabolic variations when extrapolating results from animal models to humans.

Q8: What animal models are commonly used in this compound carcinogenicity studies, and what types of tumors are observed?

A9: this compound (NNN) carcinogenicity has been extensively studied in various animal models, including rats, mice, hamsters, and mink. [, , , ] In rats, NNN primarily induces tumors in the esophagus and nasal cavity, whereas, in Syrian golden hamsters, it mainly affects the trachea and nasal cavity. [, ] Mink, with their expanded nasal mucosa, develop exclusively nasal tumors, particularly esthesioneuroepithelioma, upon NNN exposure. These models provide valuable insights into the carcinogenic mechanisms of NNN and its tissue-specific effects.

Q9: How does chronic ethanol consumption influence the carcinogenicity of this compound in Syrian golden hamsters?

A10: Studies in Syrian golden hamsters showed that chronic ethanol consumption enhances the carcinogenicity of N-nitrosopyrrolidine (NPYR) but does not significantly affect the carcinogenicity of this compound (NNN). The reason for this differential effect is unclear, but it may be related to ethanol-induced alterations in the metabolism or detoxification of these compounds.

Q10: Why is the development of specific biomarkers for this compound exposure important?

A12: Developing specific biomarkers for this compound (NNN) exposure is crucial because NNN often occurs alongside other tobacco-specific nitrosamines, particularly 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), in tobacco products. [, , ] While urinary 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) serves as an excellent biomarker for NNK exposure, differentiating exposure specifically to NNN can be challenging. Specific biomarkers for NNN would allow researchers to more accurately assess its individual contribution to cancer risk and to differentiate it from exposure to other tobacco-specific carcinogens.

Q11: Are there DNA adducts specific to this compound metabolism that can be used as biomarkers?

A13: Yes, research has identified several DNA adducts specifically formed during this compound (NNN) metabolism. These include pyridyloxobutyl (POB) DNA adducts, particularly O²-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua), and N6-[4-hydroxy-1-(pyridine-3-yl)butyl]-2'-deoxyadenosine (N6-HPB-dAdo). [, , , ] These adducts are valuable biomarkers for assessing NNN metabolic activation and may provide insights into individual susceptibility to NNN-induced carcinogenesis.

Q12: What analytical techniques are commonly employed for quantifying this compound and its metabolites in biological samples?

A14: Quantifying this compound (NNN) and its metabolites in biological samples like urine or tissue often utilizes sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer the sensitivity and selectivity required to detect and quantify the low levels of NNN and its metabolites typically found in biological samples. They play a crucial role in exposure assessment and biomarker research.

Q13: Can dietary compounds influence the metabolic activation of this compound?

A15: Yes, certain dietary compounds have been shown to modulate the metabolic activation of this compound (NNN). Studies have demonstrated that isothiocyanates, found in cruciferous vegetables, can inhibit NNN metabolism in rat esophagus. [, ] Notably, 3-phenylpropyl isothiocyanate exhibited potent inhibition of NNN metabolism and significantly reduced NNN-induced esophageal tumorigenesis in rats.

Q14: When was this compound first identified in tobacco, and what was the significance of this finding?

A16: this compound (NNN) was first identified in unburned tobacco in 1977. This discovery was significant because it marked the first time a potential organic carcinogen was isolated from tobacco. It highlighted the presence of carcinogenic compounds in tobacco even before combustion, emphasizing the inherent risks associated with tobacco use.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)